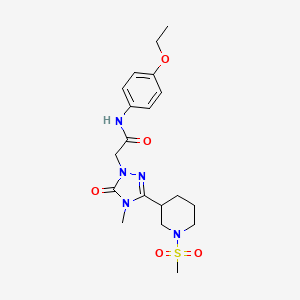

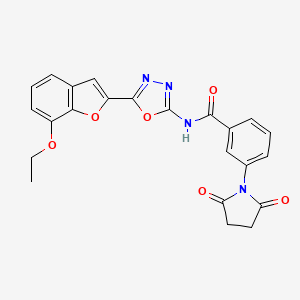

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N4O6 and its molecular weight is 446.419. The purity is usually 95%.

BenchChem offers high-quality 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Researchers have investigated the compound’s potential as an anticonvulsant and antinociceptive agent. It shows promise in managing seizures and reducing pain perception .

- A recent study reported a two-step one-pot synthesis of α-X (X = Br or Cl) enamino ketones/esters. The process involves a Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines. This method yields various α-X enamino ketones/esters, where X represents bromine or chlorine. The compound plays a crucial role in this synthetic pathway .

- Another solvent-controllable protocol has been developed to produce 3-(2,5-dioxopyrrolidin-1-yl)acrylates. By using toluene as the solvent and chain alkyl propiolates as alkynyl substrates, researchers achieve moderate yields of this versatile compound. These acrylates find applications in various chemical processes .

- The unique structure of this compound, combining benzofuran and oxadiazole moieties, makes it an interesting candidate for drug design. Medicinal chemists explore its potential as a scaffold for developing novel therapeutic agents .

- Researchers have evaluated the compound’s biological activity against specific targets. Its interactions with enzymes, receptors, or cellular pathways are of interest for drug discovery and development .

- Investigating the photophysical properties of this compound, such as fluorescence emission, can lead to applications in sensors, imaging, and optoelectronics. Its unique structural features may contribute to efficient energy transfer and fluorescence quenching .

Anticonvulsant and Antinociceptive Properties

Enamine Ketones and Esters Synthesis

Versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates

Drug Design and Medicinal Chemistry

Biological Activity Screening

Photophysical Properties and Fluorescence Applications

Mécanisme D'action

This group is often involved in reactions with various biological targets, potentially influencing the activity of enzymes or receptors .

Moreover, the compound also contains a 1,3,4-oxadiazol ring, which is a heterocyclic compound. Compounds containing this ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, including its chemical structure, the route of administration, and the physiological characteristics of the individual .

The compound’s action could also be influenced by environmental factors such as pH, temperature, and the presence of other molecules or ions in the biological system .

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O6/c1-2-31-16-8-4-5-13-12-17(32-20(13)16)22-25-26-23(33-22)24-21(30)14-6-3-7-15(11-14)27-18(28)9-10-19(27)29/h3-8,11-12H,2,9-10H2,1H3,(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWQJRYYFVJGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)